2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound features a 1,3,4-oxadiazole core linked to a sulfanyl group (-S-) and an acetamide moiety. The 1,3,4-oxadiazole ring is substituted at position 5 with a 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl group, while the acetamide nitrogen is bonded to a 4-methylphenyl substituent. This structure combines electron-withdrawing (chloro, methoxy) and hydrophobic (methylphenyl) groups, which are critical for modulating biological activity and physicochemical properties .
Synthesis routes for analogous compounds (e.g., Scheme 1 in ) involve multi-step protocols, including cyclization of hydrazides with carbon disulfide (CS₂/KOH), nucleophilic substitution, and amide coupling under mild conditions. Such methods ensure high regioselectivity and purity, which are essential for pharmacological applications .
Properties
IUPAC Name |
2-[[5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-13-3-5-15(6-4-13)24-19(28)12-32-22-26-25-21(31-22)14-9-20(29)27(11-14)16-7-8-18(30-2)17(23)10-16/h3-8,10,14H,9,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIIJUQTAIRHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and oxadiazole intermediates. These intermediates are then coupled through a series of reactions involving sulfanyl and acetamide linkages. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrrolidinone ring.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole (e.g., 634174-15-5) introduces a sulfur atom, altering electronic distribution and hydrogen-bonding capacity. Thiadiazoles generally exhibit stronger π-π stacking but reduced metabolic stability compared to oxadiazoles .
- Substituent Effects : The 3-chloro-4-methoxyphenyl group in the user’s compound enhances lipophilicity and may improve blood-brain barrier penetration relative to simpler aryl groups (e.g., 4-methylphenyl in 573943-43-8). Chlorine and methoxy groups also influence receptor binding via steric and electronic effects .
- Biological Activity : 1,2,4-triazole derivatives () show dose-dependent anti-inflammatory activity comparable to diclofenac, suggesting that the sulfanyl-acetamide scaffold is pharmacologically versatile. However, oxadiazole-based compounds often exhibit superior enzyme inhibition due to their planar geometry and rigidity .
Pharmacological and Physicochemical Profiles
- Bioavailability : Sulfanyl-acetamides generally exhibit moderate oral bioavailability (~40–60%) due to balanced hydrophilicity and metabolic resistance .
- Target Selectivity : Molecular docking studies (extrapolated from ) suggest that the 1,3,4-oxadiazole core interacts with COX-2 active sites via π-π interactions, while thiadiazoles may target kinase domains .
Biological Activity
2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound integrates a pyrrolidinone ring, an oxadiazole ring, and a sulfanyl-acetamide linkage, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 472.9 g/mol. The structure includes significant functional groups that may interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O4S |
| Molecular Weight | 472.9 g/mol |
| CAS Number | 932974-01-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in the body. Preliminary studies suggest that it may modulate the activity of key proteins involved in various biochemical pathways, potentially influencing processes such as inflammation and cellular signaling.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate moderate to strong antibacterial effects against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. In vitro assays indicate that these compounds can inhibit bacterial growth effectively.
2. Enzyme Inhibition
Preliminary findings suggest that this compound may act as an inhibitor for certain enzymes. For instance, related oxadiazole derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar structures have reported IC50 values indicating potent inhibition, suggesting potential applications in treating Alzheimer's disease.
3. Antioxidant Properties
There is emerging evidence indicating that the compound may possess antioxidant properties, which could contribute to its therapeutic potential in combating oxidative stress-related diseases.
Case Studies and Research Findings
A study focusing on the synthesis and biological evaluation of oxadiazole derivatives highlighted the efficacy of these compounds in various biological assays. The synthesized derivatives were subjected to docking studies to predict their interactions with target proteins, revealing significant binding affinities that correlate with their biological activities .
In another case study, researchers synthesized a series of compounds based on the oxadiazole framework and tested them against several bacterial strains. The results showed that certain derivatives exhibited remarkable antibacterial properties, with some achieving IC50 values as low as 0.63 μM against Bacillus subtilis .
Q & A
Q. What quality control measures are essential for batch-to-batch consistency?
- Protocol :
- In-process monitoring : Track reaction intermediates via TLC or inline IR.
- Stability testing : Store batches under N₂ at –20°C; monitor degradation via accelerated stability studies (40°C/75% RH, 3 months) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
